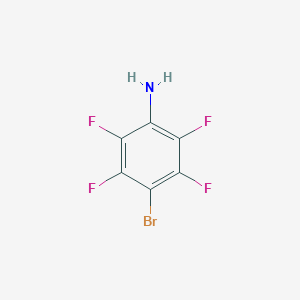

4-Bromo-2,3,5,6-tetrafluoroaniline

Beschreibung

Significance of 4-Bromo-2,3,5,6-tetrafluoroaniline in Contemporary Organic and Materials Science Research

4-Bromo-2,3,5,6-tetrafluoroaniline is a halogenated aniline (B41778) derivative that serves as a highly specialized and valuable building block in modern chemical synthesis. nordmann.globalcapotchem.com Its significance stems from the unique combination of a bromine atom and four fluorine atoms on the aniline ring. The high degree of fluorination renders the aromatic ring electron-deficient, which profoundly influences its reactivity and physical properties. The presence of both bromine and an amino group provides two distinct reactive sites for orthogonal functionalization, making it a versatile intermediate for constructing complex molecular architectures. ossila.com

In organic synthesis, this compound is a key intermediate in the preparation of advanced pharmaceutical compounds. nordmann.global The electron-withdrawing nature of the fluorine and bromine atoms is crucial for its utility in creating intricate drug molecules. nordmann.global In materials science, polyhalogenated aromatic compounds are instrumental in developing novel materials with tailored electronic and photophysical properties. While direct research on 4-bromo-2,3,5,6-tetrafluoroaniline's application in materials is specific, the structural motif is highly relevant. For instance, related fluorinated aniline derivatives are used to create hole-transporting materials for perovskite solar cells and OLEDs. ossila.com Furthermore, the 1-(4-bromo-2,3,5,6-tetrafluorophenyl) moiety, structurally similar to the target compound, has been studied for its role in forming crystal structures with desirable non-covalent interactions, such as π–π stacking and halogen bonding, which are critical for designing advanced materials. mdpi.com

Table 1: Physical and Chemical Properties of 4-Bromo-2,3,5,6-tetrafluoroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1998-66-9 | capotchem.comsigmaaldrich.com |

| Molecular Formula | C₆H₂BrF₄N | nordmann.globalcapotchem.com |

| Molecular Weight | 243.98 g/mol | capotchem.comsigmaaldrich.com |

| Melting Point | 59-61 °C | sigmaaldrich.commendelchemicals.com |

| Appearance | Solid |

| InChI Key | LZUYSMHNMFCPBF-UHFFFAOYSA-N | sigmaaldrich.com |

Overview of Perfluorinated Aniline Chemistry and Bromination in Academic Research

Perfluorinated and polyfluorinated anilines are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. nih.gov The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. nih.govmdpi.com In perfluorinated anilines, the high electronegativity of the fluorine atoms makes the aromatic ring electron-poor, which decreases the basicity of the amino group compared to aniline. This electronic modification also influences the regioselectivity of further chemical transformations.

The bromination of anilines is a fundamental reaction in organic chemistry. Classical electrophilic bromination of electron-rich aromatic rings, such as aniline, typically results in the substitution at the ortho- and para-positions. nih.gov However, these reactions can sometimes lack selectivity and may require the use of protecting groups for the amine to avoid over-halogenation and oxidation, which adds steps and cost to a synthesis. nih.govbeilstein-journals.org

Modern synthetic chemistry has focused on developing more regioselective and milder bromination methods. For instance, copper-catalyzed oxidative bromination using reagents like NaBr has been shown to be a practical procedure for the regioselective bromination of anilines. researchgate.net Another advanced approach involves palladium-catalyzed meta-C–H bromination, which overcomes the intrinsic ortho/para selectivity of classical electrophilic substitution on aniline derivatives. nih.gov For polyhalogenated anilines, where the ring is deactivated, bromination reactions require specific conditions, and the existing halogens direct incoming substituents to specific positions, allowing for the synthesis of precisely substituted aromatic compounds.

Historical Development and Evolution of Research on Halogenated Anilines

The history of aniline chemistry began in 1826 when Otto Unverdorben first isolated aniline from the destructive distillation of indigo. wikipedia.org Its synthesis from nitrobenzene (B124822) by Nikolay Zinin in 1842 and the subsequent development of industrial production methods set the stage for its widespread use. wikipedia.orgnih.gov The field received a massive impetus in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic aniline dye, which catalyzed the birth of the synthetic chemical industry. e-bookshelf.de

Initially, research into halogenated anilines was driven by the need for new dye precursors and, later, for intermediates in the synthesis of pharmaceuticals and agrochemicals. e-bookshelf.desci-hub.se These compounds were long considered to be exclusively of synthetic origin. nih.gov However, a significant evolution in understanding occurred with the discovery that some polyhalogenated anilines, such as 2,4,6-tribromoaniline, are also natural products biosynthesized by marine microalgae. nih.govresearchgate.net This finding opened a new perspective on these molecules, placing them at the interface of synthetic chemistry and natural product research.

The scope of research has continued to expand from classical applications to the forefront of materials science. The unique electronic properties conferred by halogen atoms make halogenated anilines and their derivatives attractive building blocks for functional materials. ossila.com Research now explores their use in creating conductive polymers, organic semiconductors for electronics, and advanced photo-responsive materials, demonstrating a remarkable evolution from their origins as dye intermediates to key components in high-tech applications. ossila.commdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3,5,6-tetrafluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUYSMHNMFCPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347182 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-66-9 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2,3,5,6 Tetrafluoroaniline

Pioneering Synthetic Routes and Optimization Studies

The foundational methods for synthesizing halogenated anilines often involve the direct halogenation of an aniline (B41778) precursor. For instance, the synthesis of 4-bromo-2,6-difluoroaniline (B33399) is achieved by the slow, dropwise addition of a bromine solution in glacial acetic acid to a stirred solution of 2,6-difluoroaniline, also in glacial acetic acid, while maintaining a temperature below 25°C. Following a two-hour reaction at room temperature, the mixture is worked up with sodium thiosulfate, sodium acetate, and water. The resulting product can then be purified by filtration and steam distillation. A similar principle is applied in another method where 2,6-difluorobenzeneamine is dissolved in acetic acid, and bromine is added. The mixture is stirred at room temperature, and after solvent evaporation, the residue is treated with an aqueous sodium carbonate solution and extracted with dichloromethane (B109758) to yield the product with high purity. chemicalbook.com

The synthesis of 2,3,5,6-tetrafluoroaniline, a precursor to the title compound, can be achieved by reacting pentafluorobenzoic acid with ammonia (B1221849) in an aqueous medium. This reaction can be conducted in the presence of an alkaline earth metal sulfate (B86663) and/or ammonium (B1175870) sulfate. google.com The resulting reaction solution separates into an oil layer and an aqueous layer, from which the product can be isolated. google.com

Modern Catalytic Approaches for Selective Bromination and Fluorination

Modern synthetic chemistry has seen a surge in the development of catalytic methods for selective halogenation, driven by the need for milder reaction conditions and higher selectivity. Transition-metal-catalyzed reactions have become a powerful tool for incorporating fluorine and other halogens into organic molecules. beilstein-journals.org

For fluorination, palladium-catalyzed methods have been explored for creating allylic C-F bonds from substrates like allyl p-nitrobenzoate, using a fluoride (B91410) source such as TBAF(t-BuOH)4 under mild conditions. beilstein-journals.org Palladium catalysis is also employed in the ortho-C-H fluorination of benzaldehydes using transient directing groups and an electrophilic fluorinating reagent. beilstein-journals.org Copper(I/III) catalytic cycles have been utilized for the nucleophilic fluorination of diaryliodonium salts with potassium fluoride, a process that can be enhanced by the addition of Cu(OTf)2 and 18-crown-6. beilstein-journals.org

Visible-light photoredox catalysis offers another modern approach for the synthesis of fluorinated aromatic compounds. mdpi.com For example, the trifluoromethylation of various heteroarenes can be achieved using photocatalysts like Ir(Fppy)3 or Ru(phe)3Cl2. mdpi.com

The following table summarizes some modern catalytic approaches:

| Catalytic System | Substrate Type | Halogenating Agent | Key Features |

|---|---|---|---|

| Palladium/TBAF(t-BuOH)4 | Allyl p-nitrobenzoate | TBAF(t-BuOH)4 | Mild conditions, good yields for allylic fluorination. beilstein-journals.org |

| Palladium/Orthanilic Acid | Benzaldehydes | N-fluoro-2,4,6-trimethylpyridinium salts | Transient directing group strategy for ortho-C-H fluorination. beilstein-journals.org |

| Copper(I/III)/KF | Diaryliodonium salts | KF | Effective nucleophilic fluorination with high selectivity. beilstein-journals.org |

Regioselective Synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline Precursors

The regioselectivity of nucleophilic aromatic substitution is a critical factor in the synthesis of polysubstituted aromatic compounds. In the context of tetrafluorinated systems, the positions of the fluorine atoms can direct incoming nucleophiles to specific sites. For instance, in studies on tetrafluorobenzo-[α]-fused BOPYPY dyes, nucleophilic substitution consistently occurs at the F2 position. nih.gov However, the regioselectivity can be altered by the presence of other functional groups. When a thiophenol group is present at the α-position, substitution occurs at the F4 position instead, a phenomenon attributed to stabilizing π-π stacking interactions. nih.gov

The synthesis of precursors often involves multi-step sequences. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one starts with the nitration of pyridin-4-ol, followed by chlorination, and then reaction with 4-bromo-2-fluoroaniline. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of Polyhalogenated Aromatics

The principles of green chemistry are increasingly influencing the design of synthetic routes for polyhalogenated aromatics. Key aspects include the use of catalysts, safer solvents, and energy-efficient methods. nih.gov The goal is to reduce waste, avoid hazardous reagents, and improve atom economy. nih.gov

One environmentally benign approach for selective mono-chlorination and mono-bromination of certain heterocyclic compounds employs a urea-hydrogen peroxide (UHP) complex with hydrochloric or hydrobromic acid. researchgate.net This method offers rapid reaction times, high yields, and produces water as the main byproduct. researchgate.net The use of water, ionic liquids, or supercritical carbon dioxide as alternative solvents is also a significant aspect of green chemistry in this field. mdpi.com Microwave irradiation and ultrasound-assisted processes are physical methods that can accelerate reactions and reduce the need for hazardous solvents. nih.gov

The 12 principles of green chemistry provide a framework for developing more sustainable synthetic processes:

| Principle | Description | Relevance to Polyhalogenated Aromatic Synthesis |

|---|---|---|

| 1. Waste Prevention | Design syntheses to prevent waste. | Optimizing reactions to maximize yield and minimize byproducts. nih.gov |

| 2. Atom Economy | Maximize the incorporation of all materials used. | Utilizing addition reactions and catalytic cycles. nih.gov |

| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances. | Employing water, ionic liquids, or solvent-free conditions. nih.govmdpi.com |

Scale-Up Synthesis Considerations and Challenges in Academic and Industrial Research

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges. For 4-bromo-2,3,5,6-tetrafluoroaniline, production has been reported at scales of up to 120 kgs, indicating its industrial relevance. capotchem.com

Challenges in scaling up include:

Reaction Conditions: Reactions that are manageable in a lab, such as those requiring very low temperatures or high pressures, can be difficult and costly to implement on a large scale.

Reagent Handling: The use of hazardous reagents like bromine requires stringent safety protocols and specialized equipment in an industrial setting.

Purification: Methods like chromatography, which are common in the lab, are often not feasible for large-scale production. Alternative purification techniques like distillation and crystallization must be developed and optimized.

Process Control and Safety: Ensuring consistent product quality and safe operation are paramount. This involves careful monitoring of reaction parameters and implementing robust safety measures.

For instance, a synthetic route involving multiple steps, such as the hydrolysis and decarboxylation of an intermediate in a strong acid followed by extraction and sublimation, can be too complex and costly for industrial production. google.com Therefore, developing simpler, more direct synthetic pathways is a key focus of industrial research.

Reactivity and Reaction Mechanisms of 4 Bromo 2,3,5,6 Tetrafluoroaniline

Electrophilic Aromatic Substitution Reactions on the Tetrafluoroaniline Core

The tetrafluorinated benzene (B151609) ring in 4-bromo-2,3,5,6-tetrafluoroaniline is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the fluorine atoms. minia.edu.egyoutube.com Electrophilic attack on the aromatic ring requires potent electrophiles and often harsh reaction conditions. minia.edu.eg The directing effect of the substituents—the amino group and the halogens—plays a crucial role in determining the regioselectivity of these reactions. The amino group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. In this heavily substituted ring, the positions ortho and para to the amino group are already occupied by fluorine and bromine atoms, respectively. Therefore, any further electrophilic substitution on the aromatic core is significantly hindered.

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

While the fluorine atoms are generally more susceptible to nucleophilic aromatic substitution (SNA_r) on a polyfluorinated ring, the bromine atom in 4-bromo-2,3,5,6-tetrafluoroaniline can also be displaced by strong nucleophiles under specific conditions. The high degree of fluorination enhances the electrophilicity of the carbon atom attached to the bromine, making it a viable site for nucleophilic attack. However, this reactivity is often overshadowed by the more facile reactions at the fluorine positions or the versatile palladium-catalyzed cross-coupling reactions involving the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-2,3,5,6-tetrafluoroaniline is a key functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a powerful and versatile strategy for modifying the core structure of the molecule.

Development of Novel Catalytic Systems

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalytic system, which includes the palladium precursor and the supporting ligands. For substrates like 4-bromo-2,3,5,6-tetrafluoroaniline, the development of robust and highly active catalysts is crucial. Research has focused on creating catalyst systems that can overcome the challenges posed by the electron-deficient nature of the perfluorinated ring and potential catalyst inhibition by the aniline (B41778) group.

Recent advancements have seen the development of palladacycles and catalysts with bulky, electron-rich phosphine (B1218219) ligands. rug.nl These ligands, such as those used in the Buchwald-Hartwig amination, can stabilize the palladium center and facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org For instance, the use of specific N-heterocyclic carbene (NHC) ligands has been shown to be effective in the Buchwald-Hartwig amination of aryl halides. researchgate.net

Mechanistic Insights into Cross-Coupling Pathways

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. youtube.com This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction). The cycle concludes with reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. youtube.com

For 4-bromo-2,3,5,6-tetrafluoroaniline, the electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step. However, the subsequent steps can be influenced by the electronic properties of the coupling partners and the specific ligand used. For example, in Suzuki couplings, the choice of base is critical for the activation of the organoboron reagent. researchgate.net In Sonogashira couplings, a copper co-catalyst is often employed to facilitate the transmetalation of the alkynyl group to the palladium center. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

| Suzuki Coupling | Organoboron reagents (e.g., arylboronic acids) | Forms C-C bonds; requires a base for activation of the boronic acid. researchgate.netnih.gov |

| Heck Reaction | Alkenes | Forms C-C bonds; involves migratory insertion of the alkene. rug.nl |

| Sonogashira Coupling | Terminal alkynes | Forms C-C bonds; often requires a copper co-catalyst. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Amines | Forms C-N bonds; utilizes specialized phosphine ligands. wikipedia.orglibretexts.org |

Reactions Involving the Primary Amino Group

The primary amino group in 4-bromo-2,3,5,6-tetrafluoroaniline is a versatile functional handle that can undergo a variety of chemical transformations.

Derivatization: The amino group can be readily acylated, alkylated, or sulfonylated to introduce a wide range of functional groups. These derivatizations can modulate the electronic properties of the molecule and serve as protecting groups in multi-step syntheses.

Diazotization: The primary amine can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a valuable intermediate that can be subsequently transformed into a variety of other functional groups (e.g., -H, -OH, -CN, -X where X is a halogen) through Sandmeyer-type reactions. It is noted that the decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite leads to the formation of the corresponding aryl radicals. lookchem.comscbt.comchemdad.comchemicalbook.com

Condensation: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines or used as ligands in coordination chemistry.

Side Reactions and Product Impurity Formation in Reaction Studies

In the various reactions involving 4-bromo-2,3,5,6-tetrafluoroaniline, the formation of side products and impurities can occur, impacting the yield and purity of the desired product.

In electrophilic aromatic substitution , over-reaction or substitution at undesired positions can occur, although this is less common for this deactivated substrate.

In palladium-catalyzed cross-coupling reactions , common side reactions include the homocoupling of the starting materials. For example, in Suzuki couplings, the boronic acid can undergo homocoupling. In Sonogashira couplings, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling). Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize these side reactions. organic-chemistry.org

During diazotization , the diazonium salt can be unstable and may decompose prematurely, leading to a mixture of products. The presence of the electron-withdrawing fluorine atoms can influence the stability of the diazonium intermediate.

In reactions involving the amino group , over-alkylation or over-acylation can be a potential issue if not carefully controlled.

A summary of potential side reactions is presented in the table below.

Table 2: Common Side Reactions and Impurities

| Reaction Type | Potential Side Reaction/Impurity |

| Electrophilic Aromatic Substitution | Polysubstitution, Isomeric products |

| Nucleophilic Aromatic Substitution | Substitution at other halogen positions |

| Palladium-Catalyzed Cross-Coupling | Homocoupling of starting materials, Catalyst decomposition products |

| Diazotization | Premature decomposition of diazonium salt, Phenol formation |

| Amino Group Reactions | Over-alkylation/acylation, Byproducts from condensation |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Bromo-2,3,5,6-tetrafluoroaniline. By analyzing the magnetic properties of its atomic nuclei, researchers can gain detailed insights into the connectivity and environment of each atom.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms within the molecule. For 4-Bromo-2,3,5,6-tetrafluoroaniline, the primary feature is the signal corresponding to the amine (-NH₂) protons. The chemical shift of these protons can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the aromatic ring. The carbon atom attached to the bromine will have a distinct chemical shift compared to those bonded to fluorine or the amino group. Due to the electron-withdrawing effects of the fluorine and bromine atoms, the carbon signals are shifted to characteristic positions.

¹⁹F NMR: Given the four fluorine atoms, ¹⁹F NMR is particularly informative. It provides distinct signals for the fluorine atoms at the 2, 3, 5, and 6 positions of the benzene (B151609) ring. The coupling patterns and chemical shifts in the ¹⁹F NMR spectrum are crucial for confirming the substitution pattern of the fluoroaniline.

Interactive NMR Data Table for 4-Bromo-2,3,5,6-tetrafluoroaniline

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | Variable | Broad singlet | - | -NH₂ |

| ¹³C | 95-150 | Multiplets | C-F coupling | Aromatic carbons |

| ¹⁹F | -130 to -160 | Multiplets | F-F coupling | Aromatic fluorines |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of 4-Bromo-2,3,5,6-tetrafluoroaniline. This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₂BrF₄N. sigmaaldrich.comcymitquimica.com The measured monoisotopic mass will correspond to the sum of the most abundant isotopes of each element in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to corroborate the proposed structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or the amino group. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. This results in a pair of peaks of similar intensity for any bromine-containing fragment.

Interactive Mass Spectrometry Data for 4-Bromo-2,3,5,6-tetrafluoroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₄N | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 243.98 g/mol | sigmaaldrich.comcymitquimica.combldpharm.comsigmaaldrich.com |

| Isotopic Mass | ~242.92 Da | - |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in 4-Bromo-2,3,5,6-tetrafluoroaniline.

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-N stretching vibration will also be present. The aromatic C-F stretching vibrations give rise to strong absorptions in the fingerprint region, usually between 1100 and 1400 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the tetrafluorinated benzene ring, which may be weak or inactive in the IR spectrum.

Interactive Vibrational Spectroscopy Data for 4-Bromo-2,3,5,6-tetrafluoroaniline

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3300-3500 | - |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| C-N Stretch | 1250-1350 | - |

| C-F Stretch | 1100-1400 | - |

| C-Br Stretch | 500-600 | 500-600 |

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

For a definitive determination of the three-dimensional structure of 4-Bromo-2,3,5,6-tetrafluoroaniline in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography reveals the packing arrangement of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group and halogen bonding involving the bromine and fluorine atoms. These interactions can significantly influence the physical properties of the solid material.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment, Reaction Monitoring, and Isomer Separation

Chromatographic methods are essential for assessing the purity of 4-Bromo-2,3,5,6-tetrafluoroaniline and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 4-Bromo-2,3,5,6-tetrafluoroaniline. capotchem.com GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components are then detected by a mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern. GC-MS is highly effective for determining the purity of a sample and identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. bldpharm.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds. It can be employed to assess the purity of 4-Bromo-2,3,5,6-tetrafluoroaniline and to separate it from any isomers that may be present. By coupling HPLC with a suitable detector, such as a UV-Vis or mass spectrometer detector, quantitative analysis can also be performed.

Computational and Theoretical Studies on 4 Bromo 2,3,5,6 Tetrafluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. While specific DFT studies on 4-bromo-2,3,5,6-tetrafluoroaniline are not abundant in the literature, extensive research on similar halogenated and fluorinated anilines provides a strong basis for understanding its properties. tci-thaijo.orgchemrxiv.org

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For substituted anilines, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. chemrxiv.org In the case of 4-bromo-2,3,5,6-tetrafluoroaniline, the four fluorine atoms are expected to lower the energy of both the HOMO and LUMO due to their strong electron-withdrawing inductive effects. This would lead to a larger HOMO-LUMO gap compared to aniline (B41778), suggesting greater stability. However, the interplay with the electron-donating amino group and the bromine atom makes the precise prediction of these values complex.

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the reactivity of 4-bromo-2,3,5,6-tetrafluoroaniline. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species. tci-thaijo.orgirjweb.com

Table 1: Predicted Electronic Properties of a Representative Fluorinated Aniline Derivative (Illustrative Data)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.6 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.86 eV | Propensity to accept electrons |

Note: This table is illustrative and based on typical values for similar fluorinated aromatic compounds. Actual values for 4-Bromo-2,3,5,6-tetrafluoroaniline would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. youtube.comnih.gov For a molecule like 4-bromo-2,3,5,6-tetrafluoroaniline, MD simulations can reveal how the amino group and the C-Br bond orient themselves relative to the fluorinated benzene (B151609) ring.

The simulations can model the interactions of the molecule with itself in a condensed phase or with solvent molecules. This is particularly important for understanding its physical properties, such as solubility and melting point. The simulations track the trajectories of atoms, governed by a force field that describes the potential energy of the system. aps.org

A key aspect that can be studied with MD is the nature of intermolecular interactions. In the solid state, molecules of 4-bromo-2,3,5,6-tetrafluoroaniline would likely exhibit significant intermolecular interactions, including hydrogen bonding involving the amino group and halogen bonding involving the bromine and fluorine atoms. researchgate.net MD simulations can help to quantify the strength and geometry of these interactions, which are crucial for understanding the crystal packing and material properties. pnnl.gov

Coarse-grained molecular dynamics (CG-MD) can be employed to study larger systems and longer timescales, providing insights into the collective behavior of these molecules, such as their assembly into larger structures. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For 4-bromo-2,3,5,6-tetrafluoroaniline, ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra are of particular interest. The chemical shifts in these spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical chemical shifts that, when compared to experimental spectra, can confirm the molecular structure and provide a detailed understanding of the electron distribution. acs.orgresearchgate.net While experimental NMR data for this specific compound is available, detailed computational comparisons are not widely published. mdpi.com

Similarly, the IR spectrum of 4-bromo-2,3,5,6-tetrafluoroaniline can be predicted computationally. The vibrational frequencies corresponding to the stretching and bending of different bonds (N-H, C-F, C-Br, C-N, and aromatic C-C bonds) can be calculated. nist.gov Comparison with experimental IR spectra helps in the assignment of the observed absorption bands to specific molecular vibrations.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Halogenated Aniline (Illustrative)

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (NH₂) | δ 4.5 ppm | δ 4.3 ppm |

| ¹³C NMR (C-Br) | δ 110 ppm | δ 112 ppm |

| IR (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR (C-F stretch) | 1320 cm⁻¹ | 1325 cm⁻¹ |

Note: This table is illustrative. The values are representative of what might be expected for a halogenated aniline and are not specific to 4-Bromo-2,3,5,6-tetrafluoroaniline.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms. nih.govacs.org For 4-bromo-2,3,5,6-tetrafluoroaniline, this includes modeling its synthesis and its subsequent reactions. Theoretical analysis can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. fiveable.meyoutube.com

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. youtube.com The unique electronic nature of 4-bromo-2,3,5,6-tetrafluoroaniline, with its multiple halogen substituents, suggests that it may undergo interesting and potentially novel chemical transformations. nordmann.global For example, the fluorine atoms significantly influence the reactivity of the aniline, and computational studies can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Modeling the transition states for various potential reactions can provide insights into the reaction kinetics and help in designing more efficient synthetic routes. For instance, in the synthesis of derivatives, computational analysis can predict the regioselectivity of reactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Aniline Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. youtube.com These models are built using a set of known compounds and their properties, and can then be used to predict the properties of new, unmeasured compounds.

For fluorinated aniline derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, and reactivity. researchgate.net The structural descriptors used in these models can include constitutional, topological, geometrical, and electronic parameters. The high degree of fluorination in 4-bromo-2,3,5,6-tetrafluoroaniline makes it an interesting candidate for inclusion in such studies, as it would help to expand the chemical space covered by the model. google.com

Applications and Functionalization of 4 Bromo 2,3,5,6 Tetrafluoroaniline and Its Derivatives

Precursor in the Synthesis of Advanced Organic Materials

The highly fluorinated aromatic core of 4-bromo-2,3,5,6-tetrafluoroaniline is a desirable feature for advanced materials, imparting properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Development of Liquid Crystals and Organic Semiconductors

The compound serves as a key intermediate in the creation of novel materials for electronic and optoelectronic devices. Its derivatives have been incorporated into photocurable compositions suitable for manufacturing liquid crystal display elements. google.com Furthermore, the molecular structure of 4-bromo-2,3,5,6-tetrafluoroaniline is relevant to the field of liquid crystals, as evidenced by its inclusion in patents for related substances. google.com

In the realm of organic semiconductors, a significant application is the synthesis of hybrid organic-inorganic perovskites. These materials are at the forefront of semiconductor research, particularly for photovoltaic and light-emitting applications. polimi.it Researchers have synthesized (4-Bromo-2,3,5,6-tetrafluoroaniline)-ethan-1-ammonium iodide, a derivative where the aniline (B41778) is protonated, for incorporation as the organic cation in 2D hybrid halide perovskite structures. polimi.it The study of these materials involves detailed characterization of their crystalline structure and thermal properties to optimize their performance in optoelectronic devices. polimi.it

Application in Polymer Chemistry and Fluoropolymer Synthesis

The reactivity of both the amine and bromo functionalities allows for the integration of the tetrafluorophenyl ring into polymer backbones. One notable reaction is the dimerization of 4-bromo-2,3,5,6-tetrafluoroaniline to form the corresponding highly fluorinated azobenzene (B91143). rsc.org These azobenzene derivatives can then be used as monomers in polymerization reactions. For example, fluorene- and azobenzene-containing conjugated polymers have been synthesized via Suzuki polycondensation, a method that leverages the reactivity of bromo-aromatics. rsc.org Such polymers are of interest for their photoswitchable properties and potential in data storage and smart materials. The concept of photoregulated supramolecular polymerization, which can be controlled by non-covalent interactions like halogen bonding, is also highly relevant to derivatives of this compound. acs.org

Role in the Development of Specialty Chemicals and Agrochemicals

4-Bromo-2,3,5,6-tetrafluoroaniline is listed as a starting material for the fine and agrochemical industries. nordmann.globalbuyersguidechem.com The presence of a polyfluorinated ring is a common feature in modern agrochemicals, as it can enhance metabolic stability and biological activity. Related bromo-fluoro-aniline structures are known components in pesticide, fungicide, and herbicide formulations. ambeed.com For instance, the general class of amino nicotinic and isonicotinic acid derivatives, which can be synthesized from anilines, has been explored for herbicidal applications. google.com The relevance of this chemical class is further highlighted by the fact that the related compound 4-Bromo-2,3,5,6-tetrachloroaniline is a known metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB).

Development of Novel Fluorinated Building Blocks for Drug Discovery Research

The compound is a critical intermediate for crafting complex molecules in pharmaceutical research. nordmann.global Its unique electron-withdrawing properties make it a sought-after building block for novel therapeutics. nordmann.globalfluorine1.ru A prominent example is its use in the synthesis of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme and therapeutic target for autoimmune diseases like rheumatoid arthritis and for certain cancers such as acute myelogenous leukemia. google.comnih.gov

In these syntheses, 4-bromo-2,3,5,6-tetrafluoroaniline is typically reacted with an acyl chloride to form a stable amide bond. google.comnih.gov This creates an intermediate which retains the bromine atom, allowing for a subsequent, late-stage functionalization via cross-coupling reactions. This convergent approach is highly efficient in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. google.comacs.org

| Target Class | Synthetic Step | Resulting Intermediate | Reference |

|---|---|---|---|

| hDHODH Inhibitors | Amide coupling with pyrazolo[1,5-a]pyridine-2-carboxylic acid chloride | N-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivatives | google.comnih.gov |

| DHODH Inhibitors | Suzuki coupling with 3-methoxyphenylboronic acid | 3'-Methoxy-2,3,5,6-tetrafluorobiphenyl-4-amine | googleapis.com |

Functionalization for Optoelectronic Applications and Sensors

The functionalization of 4-bromo-2,3,5,6-tetrafluoroaniline is a key strategy for developing materials with tailored optoelectronic and sensory properties. The compound acts as a bifunctional molecule, capable of donating both a hydrogen bond (from the -NH2 group) and a halogen bond (from the -Br atom). hazu.hr This dual nature is exploited in crystal engineering to direct the self-assembly of multi-component co-crystals. By carefully selecting co-formers, it is possible to create solids with predictable structures and properties, which is fundamental for the rational design of sensors. hazu.hr

Applications in Advanced Synthesis Strategies and Methodologies

4-Bromo-2,3,5,6-tetrafluoroaniline is a valuable reagent in a variety of modern synthetic methodologies, prized for the predictable reactivity of its C-Br bond. It is frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Suzuki-Miyaura Coupling: The compound readily couples with various arylboronic acids to form C-C bonds, creating polyfluorinated biphenyl (B1667301) derivatives. googleapis.comunito.it This reaction is a cornerstone of syntheses targeting pharmaceuticals and advanced materials. google.comnih.gov

Sonogashira Coupling: The alkynylation of 4-bromo-2,3,5,6-tetrafluoroaniline with terminal alkynes provides access to fluorinated aryl-alkyne structures, which are important precursors for conjugated materials. fluorine1.ru

Aryl Radical Formation: The decomposition of the aniline using reagents like pentyl nitrite (B80452) generates the corresponding 4-amino-2,3,5,6-tetrafluorophenyl radical. lookchem.com These highly reactive species can then participate in various bond-forming reactions.

The amine group also participates in classical transformations, such as the formation of imines through condensation with aldehydes, further expanding its synthetic utility. acs.org

| Methodology | Reactant/Catalyst | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | Polyfluorinated biaryls | google.comgoogleapis.comunito.it |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Polyfluorinated aryl alkynes | fluorine1.ru |

| Amide Coupling | Acyl chlorides | Polyfluorinated amides | google.comnih.gov |

| Radical Formation | Pentyl nitrite | Aryl radicals | lookchem.com |

| Imine Formation | Aldehydes | Polyfluorinated imines | acs.org |

Environmental Impact and Safety Considerations in Advanced Research Settings

Environmental Fate and Degradation Pathways in Laboratory and Simulated Environments

The environmental fate of a chemical compound describes its transport and transformation in the environment. For 4-Bromo-2,3,5,6-tetrafluoroaniline, which is used in controlled laboratory settings, the primary concern is its potential release into the environment through wastewater or improper disposal.

Abiotic Degradation:

Photolysis: Aromatic compounds can undergo photodegradation when exposed to sunlight. Studies on other brominated and fluorinated aromatic compounds suggest that photolysis can be a relevant degradation pathway. For instance, research on brominated flame retardants has shown that they can undergo phototransformation. acs.org The absorption of UV radiation can lead to the cleavage of the C-Br bond, initiating a series of reactions. However, the specific photolytic behavior and quantum yield for 4-Bromo-2,3,5,6-tetrafluoroaniline have not been documented.

Biotic Degradation:

The biodegradation of halogenated anilines is a complex process that depends on the type and number of halogen substituents. nih.gov

Simulated Environmental Studies:

Due to the specialized nature of 4-Bromo-2,3,5,6-tetrafluoroaniline, comprehensive environmental simulation studies are scarce. However, based on the known behavior of similar polyhalogenated aromatic compounds, it is anticipated that this compound would exhibit high persistence in soil and aquatic environments. Its potential for bioaccumulation would largely depend on its octanol-water partition coefficient (LogKow). While a specific LogKow for 4-Bromo-2,3,5,6-tetrafluoroaniline is not reported, the presence of a bromine atom and a lipophilic fluorinated ring suggests a potential for bioaccumulation.

| Degradation Pathway | Expected Significance for 4-Bromo-2,3,5,6-tetrafluoroaniline | Supporting Evidence/Analogy |

| Hydrolysis | Low | High stability of C-F bonds in polyfluorinated aromatics. |

| Photolysis | Potentially Significant | Photodegradation observed for other brominated aromatic compounds. acs.org |

| Biodegradation | Low | High resistance of polyfluorinated compounds to microbial degradation. nih.gov |

Ecotoxicity Studies and Environmental Risk Assessment in Research Contexts

Ecotoxicity studies are crucial for understanding the potential harm a chemical can cause to aquatic and terrestrial organisms. For specialty chemicals like 4-Bromo-2,3,5,6-tetrafluoroaniline, specific ecotoxicity data is often limited.

Aquatic Toxicity:

There is a lack of direct experimental data on the aquatic toxicity of 4-Bromo-2,3,5,6-tetrafluoroaniline. However, studies on other halogenated anilines provide some insights. For example, the toxicity of chlorinated anilines to aquatic organisms such as bacteria, algae, and daphnids has been shown to vary with the degree and position of chlorine substitution. nih.govnih.gov It is generally observed that an increase in halogenation can lead to increased toxicity. Given its structure, 4-Bromo-2,3,5,6-tetrafluoroaniline could potentially be toxic to aquatic life.

Terrestrial Toxicity:

Information on the terrestrial toxicity of 4-Bromo-2,3,5,6-tetrafluoroaniline is also not available. The primary route of exposure for terrestrial organisms in a research context would be through accidental spills. Due to its expected persistence, the compound could remain in the soil and potentially affect soil microorganisms and plants.

Environmental Risk Assessment:

In the absence of comprehensive ecotoxicity data, a qualitative environmental risk assessment is necessary for research laboratories handling this compound. The risk can be considered a function of the compound's inherent hazard and the potential for exposure.

Hazard: Based on data for similar compounds, 4-Bromo-2,3,5,6-tetrafluoroaniline should be considered potentially toxic to aquatic organisms. nih.govnih.gov

Exposure: In a research setting, exposure is primarily controlled through engineering controls and proper waste management. The risk of environmental release is low if handled correctly.

The primary goal in a research setting is to minimize exposure and prevent any release into the environment.

| Organism Group | Predicted Toxicity of 4-Bromo-2,3,5,6-tetrafluoroaniline (by analogy) | Relevant Data from Similar Compounds |

| Aquatic Bacteria | Potentially toxic | Chlorinated anilines show toxicity to various bacterial species. nih.gov |

| Algae | Potentially toxic | Chlorinated anilines are known to inhibit algal growth. nih.gov |

| Invertebrates (e.g., Daphnia) | Potentially toxic | Chlorinated anilines exhibit acute and chronic toxicity to Daphnia magna. nih.gov |

| Fish | Potentially toxic | Data on chlorinated anilines suggests potential for fish toxicity. nih.gov |

Occupational Health and Safety Protocols for Handling and Storage in Chemical Laboratories

The handling of 4-Bromo-2,3,5,6-tetrafluoroaniline in a laboratory setting requires strict adherence to occupational health and safety protocols to minimize exposure to researchers.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield should always be worn to protect against splashes.

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected before use and changed frequently.

Body Protection: A lab coat should be worn to protect the skin. For procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used. All handling of the solid compound that could generate dust should be performed in a chemical fume hood.

Engineering Controls:

Chemical Fume Hood: All weighing and handling of 4-Bromo-2,3,5,6-tetrafluoroaniline should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

Ventilation: The laboratory should have adequate general ventilation.

Safe Handling Procedures:

Avoid creating dust when handling the solid material.

Use a spatula or other appropriate tools for transferring the compound.

Ensure all containers are clearly labeled with the chemical name and associated hazards.

Wash hands thoroughly after handling the compound, even if gloves were worn. spectrumchemical.com

Storage:

Store 4-Bromo-2,3,5,6-tetrafluoroaniline in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep it away from incompatible materials such as strong oxidizing agents. spectrumchemical.com

The storage area should be clearly marked.

| Safety Protocol | Specific Recommendations for 4-Bromo-2,3,5,6-tetrafluoroaniline |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. Respirator if dust is generated outside a fume hood. |

| Engineering Controls | Use of a certified chemical fume hood for all manipulations. |

| Safe Handling | Avoid dust generation, use appropriate tools, label containers clearly, practice good personal hygiene. |

| Storage | Tightly sealed container, cool, dry, well-ventilated area, away from oxidizing agents. |

Waste Management and Responsible Disposal Strategies for Halogenated Compounds

The responsible disposal of halogenated compounds like 4-Bromo-2,3,5,6-tetrafluoroaniline is critical to prevent environmental contamination.

Waste Segregation:

All waste containing 4-Bromo-2,3,5,6-tetrafluoroaniline, including unused product, contaminated materials (e.g., gloves, weighing paper), and solutions, must be collected in a designated, labeled hazardous waste container.

Halogenated waste should be segregated from non-halogenated waste streams to ensure proper treatment.

Disposal Methods:

Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. These incinerators are equipped with scrubbers and other air pollution control devices to neutralize the acidic gases (such as hydrogen bromide and hydrogen fluoride) that are formed during combustion. spectrumchemical.com

Landfill: Direct disposal of this compound in a landfill is not an environmentally responsible option due to its persistence and potential to leach into groundwater.

Decontamination and Spill Response:

In the event of a spill, the area should be evacuated and ventilated.

Appropriate PPE must be worn during cleanup.

For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. spectrumchemical.com

The spill area should then be decontaminated with a suitable solvent (e.g., isopropanol, ethanol) and the cleaning materials also disposed of as hazardous waste.

For larger spills, or if the material is dissolved, absorbents should be used to contain the spill, and all contaminated materials should be collected for disposal.

| Waste Stream | Recommended Disposal Strategy |

| Unused 4-Bromo-2,3,5,6-tetrafluoroaniline | Collect in a labeled hazardous waste container for high-temperature incineration. |

| Contaminated Labware (disposable) | Place in a designated solid hazardous waste container for incineration. |

| Contaminated Solvents | Collect in a labeled halogenated liquid waste container for incineration. |

| Spill Cleanup Materials | Collect in a sealed container and dispose of as hazardous halogenated waste. |

Historical Context and Future Research Directions

Evolution of Research on Polyhalogenated Aromatic Compounds

The study of polyhalogenated aromatic compounds, a class of molecules characterized by an aromatic ring substituted with multiple halogen atoms, has a rich and evolving history. The journey began with early, often challenging, investigations into the reactions of elemental halogens with aromatic substrates. Organofluorine chemistry, in particular, faced significant hurdles due to the extreme reactivity and hazardous nature of elemental fluorine. nih.gov Early attempts to directly fluorinate aromatic compounds like benzene (B151609) often resulted in violent, uncontrolled reactions and explosions. nih.gov

A significant breakthrough came with the development of indirect and more controlled fluorination methods. The Schiemann reaction, discovered in 1927, provided a reliable method to introduce fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov This opened the door for the systematic synthesis and study of a wide range of fluoroaromatic compounds. In the mid-20th century, research accelerated, partly driven by military applications during World War II, such as the need for inert materials for uranium enrichment. researchgate.net This period saw the rise of per- and polyfluoroalkyl substances (PFAS) and the development of key fluorinated polymers like Teflon. researchgate.netmdpi.com

The development of a convenient synthesis for hexafluorobenzene (B1203771) in 1963 is considered a pivotal moment that spurred rapid growth in the chemistry of polyfluoroarenes. fluorine1.ru Researchers began to systematically explore the unique properties conferred by polyhalogenation. The high electronegativity of fluorine atoms, for example, drastically alters the electronic nature of the aromatic ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution (S_NAr), a reaction type that is difficult to achieve with non-halogenated benzene. This reactivity has been harnessed to use fluorine as a "handle" that can be easily displaced by other functional groups to build complex molecules. researchgate.net

In recent decades, research has focused on developing even more sophisticated and selective halogenation techniques, including photoredox catalysis and C-H activation, which allow for the precise installation of halogens onto aromatic rings under milder conditions. cas.org The applications for polyhalogenated aromatic compounds have expanded dramatically, moving from foundational materials to critical components in high-performance polymers, liquid crystals, agrochemicals, and a significant portion of modern pharmaceuticals. researchgate.netresearchgate.net

Significant Discoveries and Milestones in 4-Bromo-2,3,5,6-tetrafluoroaniline Research

While a detailed timeline for 4-Bromo-2,3,5,6-tetrafluoroaniline is not extensively documented in a single source, its research history is intrinsically linked to the broader advancement of polyfluoroaromatic chemistry. The significance of this compound lies in its role as a versatile and highly functionalized building block.

A key milestone in the utility of this compound is the recognition of its unique chemical reactivity. The presence of four electron-withdrawing fluorine atoms and a bromine atom makes it a crucial intermediate for creating complex molecules. nordmann.global This structure facilitates a range of chemical transformations. One of the notable chemical properties discovered is its ability to yield the corresponding aryl radical upon decomposition by pentyl nitrite (B80452), a reaction that opens up avenues for radical-mediated synthesis. sigmaaldrich.cn

The primary significance of 4-Bromo-2,3,5,6-tetrafluoroaniline is demonstrated through its application in chemical synthesis, where it serves as a starting material for more complex and valuable compounds. Research has shown its use in the synthesis of:

Pharmaceutical Intermediates: The compound is explicitly identified as an intermediate in the synthesis of pharmaceutical compounds, where the polyhalogenated ring system can impart desirable properties such as increased metabolic stability or enhanced binding affinity to biological targets. nordmann.globalnih.gov

Materials Science Precursors: It has been used as a precursor in the synthesis of novel imidazolium (B1220033) salts. For example, it was a key starting material in the multi-step synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide, a compound studied for its structural and inter-ionic interactions, which are relevant to the design of ionic liquids and other advanced materials. mdpi.com

The availability of 4-Bromo-2,3,5,6-tetrafluoroaniline as a commercial chemical building block marks a practical milestone, enabling its widespread use in academic and industrial research laboratories for developing new technologies and molecules. sigmaaldrich.combldpharm.com

Emerging Research Avenues and Untapped Potential

The unique combination of a reactive amine group, a displaceable bromine atom, and a highly fluorinated aromatic ring positions 4-Bromo-2,3,5,6-tetrafluoroaniline as a compound with significant untapped potential in several emerging research areas.

Advanced Polymer Synthesis: Highly fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical properties. The amine functionality of 4-bromo-2,3,5,6-tetrafluoroaniline allows it to be incorporated into polymer backbones like polyamides or polyimides. The tetrafluorophenyl ring could impart desirable properties such as low dielectric constant, high thermal stability, and hydrophobicity. The bromine atom serves as a reactive site for post-polymerization modification, allowing for the grafting of other functionalities or for cross-linking, creating novel materials for electronics, aerospace, or protective coatings. nih.govrsc.org

Organic Electronics: The electron-deficient nature of the tetrafluorophenyl ring is a highly desirable trait for n-type organic semiconductor materials. There is significant potential in using this aniline (B41778) derivative to construct novel charge-transporting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific arrangement of fluorine and bromine atoms can be used to fine-tune the material's electronic energy levels (HOMO/LUMO) and solid-state packing, which are critical for device performance.

Medicinal and Agrochemical Discovery: The introduction of fluorinated motifs is a well-established strategy in drug discovery to enhance properties like metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov 4-Bromo-2,3,5,6-tetrafluoroaniline represents an under-explored scaffold for new bioactive compounds. Its structure can be elaborated through reactions at the amine group or via cross-coupling reactions at the C-Br bond to generate libraries of novel compounds for screening against various biological targets, from kinases in cancer therapy to enzymes in agricultural pests. nih.govuni-muenster.de

Supramolecular Chemistry and Crystal Engineering: The fluorine and bromine atoms on the aromatic ring can participate in non-covalent interactions, such as halogen bonding, which are increasingly being used to control the assembly of molecules in the solid state. There is untapped potential in using 4-bromo-2,3,5,6-tetrafluoroaniline as a building block to design and construct novel co-crystals and supramolecular assemblies with predictable structures and tailored properties, such as for gas storage or nonlinear optical applications.

Interdisciplinary Research Opportunities Involving 4-Bromo-2,3,5,6-tetrafluoroaniline

The versatility of 4-Bromo-2,3,5,6-tetrafluoroaniline makes it an ideal candidate for fostering interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.

Chemistry and Materials Science/Engineering: Chemists can synthesize novel polymers and organic molecules from 4-bromo-2,3,5,6-tetrafluoroaniline, which can then be fabricated and tested by materials scientists and engineers. mdpi.com Collaborative projects could focus on developing new fluorinated polymers for high-frequency printed circuit boards, advanced membranes for separations, or novel materials for chemical sensors where the polymer's interaction with analytes like ammonia (B1221849) can be studied. nih.govrsc.org

Chemistry, Biology, and Medicine: A significant area for interdisciplinary work lies at the interface of chemistry and biology. nih.gov Synthetic chemists can use the aniline as a starting point to create new potential drug candidates. acs.org These compounds can then be evaluated by chemical biologists and pharmacologists to understand their interaction with proteins and cells, potentially leading to new treatments for diseases. nih.gov For instance, its derivatives could be explored as inhibitors for specific enzymes or as probes for molecular imaging, leveraging the fact that ¹⁹F NMR can be a powerful diagnostic tool with no background signal in living tissues. nih.gov

Organic Chemistry and Environmental Science: While anilines are important industrial chemicals, their release into the environment is a concern. researchgate.netnih.gov Research on the environmental fate and toxicology of 4-bromo-2,3,5,6-tetrafluoroaniline presents an interdisciplinary opportunity. Organic chemists can work with environmental scientists to study its degradation pathways (e.g., photolysis, microbial degradation) and identify potential disinfection byproducts in water treatment processes. nih.govresearchgate.net This research is crucial for assessing its environmental impact and developing strategies for remediation.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-2,3,5,6-tetrafluoroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The brominated derivative can be synthesized via electrophilic substitution or coupling reactions. For example, nitrosation reactions using pentyl nitrite generate aryl radicals from 4-Bromo-2,3,5,6-tetrafluoroaniline, which can participate in further functionalization . Reaction optimization requires controlling temperature, solvent polarity (e.g., toluene or acidic aqueous media), and stoichiometry of brominating agents. The use of anhydrous conditions minimizes side reactions like hydrolysis of fluorine substituents .

Q. Which characterization techniques are critical for verifying the structure and purity of 4-Bromo-2,3,5,6-tetrafluoroaniline?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To resolve aromatic proton-fluorine coupling constants (e.g., H-F coupling in 2,3,5,6-tetrafluoroaniline derivatives) .

- XPS (X-ray Photoelectron Spectroscopy) : Confirms bromine incorporation (Br 3d peaks at ~70 eV) and fluorine bonding environments .

- Mass Spectrometry : Validates molecular weight (243.98 g/mol) and isotopic patterns .

- Thermal Analysis : Melting point (59–61°C) and decomposition behavior under controlled atmospheres .

Q. How does the electron-withdrawing nature of fluorine and bromine substituents affect the monomer’s reactivity in polymerization?

- Methodological Answer : Fluorine atoms lower the electron density of the aniline ring, reducing oxidative polymerization rates compared to unsubstituted aniline. Bromine further stabilizes intermediates via resonance but may sterically hinder chain propagation. Electrochemical polymerization in acidic media (e.g., 2 M HClO₄) requires higher potentials to initiate growth, as shown in studies of poly(2,3,5,6-tetrafluoroaniline) (PTFANI) .

Advanced Research Questions

Q. How can electrochemical quartz crystal microbalance (EQCM) and spectroelectrochemistry resolve redox mechanisms in brominated fluorinated aniline derivatives?

- Methodological Answer : EQCM tracks mass changes during electrosynthesis. For PTFANI (a related polymer), anion insertion (e.g., ClO₄⁻) occurs at pH < 1.85, while proton transfer dominates at pH > 1.85, with 1 H⁺ exchanged per electron . Spectroelectrochemistry (UV-Vis/NIR) identifies oxidation states: leucoemeraldine (reduced) to emeraldine (conducting) transitions, though bromine may suppress further oxidation to pernigraniline due to steric/electronic effects .

Q. What contradictions arise when comparing the conductivity of brominated fluorinated polyanilines to non-halogenated analogs, and how are these resolved?

- Methodological Answer : Fluorine and bromine substituents reduce conductivity by disrupting π-conjugation and increasing charge localization. For PTFANI, conductivity is 10⁻⁴ S/cm vs. 10⁰ S/cm for PANI. XPS and EQCM data reveal limited anion doping (1 ClO₄⁻ per 3 monomer units) and restricted proton transfer at higher pH, explaining poor conductivity . Contrasting data on doping efficiency (e.g., solvent-dependent ion uptake) require controlled humidity during measurements .

Q. How can 4-Bromo-2,3,5,6-tetrafluoroaniline be integrated into heterojunction sensors for trace ammonia detection?

- Methodological Answer : The brominated monomer can be electropolymerized onto conductive substrates (e.g., gold) and combined with lutetium bisphthalocyanine (LuPc₂) to form lateral heterojunctions. These devices exploit charge-transfer interactions at the interface, achieving sub-ppm NH₃ detection (limit: 450 ppb) even in humid air. Optimization involves tuning polymer thickness and LuPc₂ crystallinity to enhance response/recovery kinetics .

Q. What role does 4-Bromo-2,3,5,6-tetrafluoroaniline play in radiation-activated prodrugs or PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : Derivatives like 4-(hydroxymethyl)-2,3,5,6-tetrafluoroaniline serve as masking groups in PROTACs. Upon X-ray irradiation, azide moieties decompose via 1,6-elimination, releasing active ligands for targeted protein degradation. Radiolysis studies require quantifying reaction yields (e.g., HPLC monitoring) and stability under physiological conditions .

Data Contradiction Analysis

Q. Why do some studies report successful pernigraniline formation in halogenated polyanilines, while others do not?

- Methodological Answer : Pernigraniline formation depends on substituent effects. In PTFANI, fluorine’s electron-withdrawing nature raises the oxidation potential beyond accessible limits, blocking pernigraniline formation. Bromine may exacerbate this effect. Discrepancies arise from differences in polymerization conditions (e.g., pH, solvent) or misinterpretation of spectroelectrochemical data (e.g., misassigning over-oxidation byproducts) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.